4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
Description
The compound 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-yl core, a thioether linkage, and a benzamide substituent. Key structural elements include:
- Thioether bridge: Connects the quinazolinone core to a 2-oxoethyl group substituted with a 3-fluoro-4-methylphenylamino moiety. This group likely enhances lipophilicity and target-binding interactions.
- Benzamide side chain: The N-(2-methoxyethyl)benzamide substituent may improve solubility and bioavailability compared to sulfonamide analogs .
- Fluorine and methyl groups: The 3-fluoro-4-methylphenyl substituent could optimize electronic and steric properties for receptor affinity.
Synthesis likely follows S-alkylation of a mercaptoquinazolinone precursor with a chloroacetamide derivative under basic conditions, as seen in analogous protocols .
Properties
IUPAC Name |
4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O4S/c1-18-7-12-21(15-23(18)29)31-25(34)17-38-28-32-24-6-4-3-5-22(24)27(36)33(28)16-19-8-10-20(11-9-19)26(35)30-13-14-37-2/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLXJTLPAUYJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide represents a novel molecular structure with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Fluorinated aromatic ring : The presence of a 3-fluoro-4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.
- Quinazoline core : Known for various pharmacological activities, the quinazoline moiety is implicated in anticancer properties.
- Thioether linkage : The thioether group may contribute to the compound's reactivity and interaction with biological molecules.
- Amide functionality : This feature is crucial for binding interactions with target proteins.
Molecular Formula and Weight
- Molecular Formula : C20H24FN3O3S
- Molecular Weight : 397.48 g/mol
Anticancer Properties
Research indicates that compounds with quinazoline structures exhibit significant anticancer activities. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines through multiple mechanisms including:
- Inhibition of Kinase Activity : Quinazolines often act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives have been found to promote programmed cell death in cancer cells.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of similar quinazoline derivatives against human cancer cell lines (A549, MCF-7, SW1116) using the MTT assay. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.1 |
| Compound B | MCF-7 | 3.8 |
| Compound C | SW1116 | 4.5 |
The proposed mechanisms through which 4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide exerts its biological effects include:
- Targeting Cereblon E3 Ligase : Similar compounds have shown to bind to cereblon, altering protein degradation pathways associated with multiple myeloma treatment .
- BRD4 Inhibition : The compound may also influence BRD4 activity, which plays a significant role in regulating oncogene expression .
Other Pharmacological Activities
In addition to anticancer effects, derivatives of this compound may exhibit:
- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative conditions due to their ability to cross the blood-brain barrier.
Comparison with Similar Compounds
Quinazolinone Derivatives with Sulfonamide Substituents
Example :
- 4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (2) Key Differences: Replaces the benzamide group with a benzenesulfonamide.
Hydrazineyl-Thioether Quinazolinones
Example :
- 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23)
- Key Differences : Incorporates a hydrazineyl linker and a 4-chlorophenyl group.
- Impact : The hydrazineyl moiety may introduce tautomerism or hydrogen-bonding capacity, altering enzyme inhibition profiles.
Methoxyethyl-Substituted Analogues
Example :
- N-(2-methoxyethyl)-4-(2-methyl-2-propanyl)benzamide derivatives Key Differences: Features a tert-butyl group instead of the quinazolinone core.
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Thioether Linkage: Critical for maintaining quinazolinone activity; replacement with oxygen or methylene reduces potency .
Substituent Effects: 3-Fluoro-4-methylphenyl: Balances lipophilicity and steric bulk, optimizing target binding .
Enzyme Inhibition: Quinazolinones with electron-withdrawing groups (e.g., fluorine, chlorine) show stronger carbonic anhydrase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
